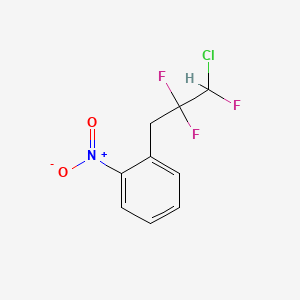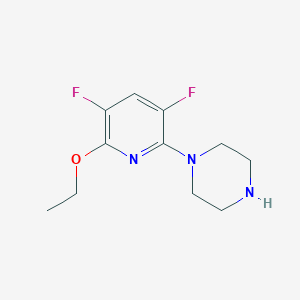
2-(2-Chloro-1,1,2-trifluoroethylthio)nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-1,1,2-trifluoroethylthio)nitrobenzene, or 2-CFTNB, is an organosulfur compound used in a variety of scientific research applications. It is a colorless solid that is soluble in common organic solvents. It is a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of polymers, and as an intermediate in the synthesis of other compounds. In addition, 2-CFTNB has been studied for its potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Aplicaciones Científicas De Investigación
2-CFTNB has been used in a variety of scientific research applications, including as a reagent in the synthesis of pharmaceuticals, agrochemicals, and polymers. It has also been used as an intermediate in the synthesis of other compounds. In addition, 2-CFTNB has been studied for its potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Mecanismo De Acción
2-CFTNB has been shown to interact with a variety of biological targets, including enzymes, receptors, and other proteins. It has been found to inhibit the activity of enzymes involved in the metabolism of lipids, carbohydrates, and proteins. It has also been shown to interact with cell surface receptors, and to modulate the activity of certain signaling pathways.
Biochemical and Physiological Effects
2-CFTNB has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of lipids, carbohydrates, and proteins. In addition, it has been found to modulate the activity of certain signaling pathways, and to inhibit the growth of certain cancer cell lines. It has also been found to possess anti-inflammatory and anti-microbial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-CFTNB has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available from chemical suppliers. It is also relatively stable, and can be stored for long periods of time. However, it is important to note that 2-CFTNB is a highly reactive compound, and should be handled with care. In addition, it is important to use appropriate safety precautions when working with this compound, as it can cause skin and eye irritation.
Direcciones Futuras
Future research on 2-CFTNB could focus on its potential therapeutic applications, such as its anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, further research could explore the potential of 2-CFTNB as a drug delivery system, or as a potential therapeutic agent for other diseases. Additionally, research could be conducted to explore the potential of 2-CFTNB as a reagent in the synthesis of other compounds, or as an intermediate in the synthesis of other compounds. Finally, research could be conducted to explore the potential of 2-CFTNB as a catalyst in chemical reactions.
Métodos De Síntesis
2-CFTNB is synthesized through a two-step procedure. In the first step, 2-chloro-1,1,2-trifluoroethylthiol is reacted with nitrobenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature, and yields 2-CFTNB as the product. In the second step, the 2-CFTNB is purified by recrystallization from a suitable solvent, such as ethanol or acetone.
Propiedades
IUPAC Name |
1-(3-chloro-2,2,3-trifluoropropyl)-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-8(11)9(12,13)5-6-3-1-2-4-7(6)14(15)16/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIKRAVCBCMHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(F)Cl)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-1,1,2-trifluoroethylthio)nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














